molecular formula C12H15NO3S B14067694 2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)-

2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)-

Cat. No.: B14067694
M. Wt: 253.32 g/mol
InChI Key: VPKSPXCRWBOMOF-NSHDSACASA-N
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Description

2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)- is a chemical compound with the molecular formula C12H15NO3S and a molecular weight of 253.3174 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a carboxaldehyde group, and a sulfonyl group attached to a 4-methylphenyl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)- typically involves the reaction of pyrrolidine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then oxidized to form the desired carboxaldehyde compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The sulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrrolidinecarboxaldehyde
  • 1-[(4-methylphenyl)sulfonyl]pyrrolidine
  • 2-Pyrrolidinecarboxylic acid

Uniqueness

2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)- is unique due to the presence of both the aldehyde and sulfonyl functional groups, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

(2S)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carbaldehyde

InChI

InChI=1S/C12H15NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-8-2-3-11(13)9-14/h4-7,9,11H,2-3,8H2,1H3/t11-/m0/s1

InChI Key

VPKSPXCRWBOMOF-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C=O

Origin of Product

United States

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